2-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline
Overview
Description
2-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline is a complex heterocyclic compound that features a unique structure combining a pyrazole ring, a triazoloquinazoline core, and a chlorinated phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Attachment of the chlorinated phenyl group: This step involves the alkylation of the pyrazole ring with a chlorinated benzyl halide in the presence of a base such as potassium carbonate.
Construction of the triazoloquinazoline core: This is typically done through a cyclization reaction involving the condensation of an appropriate amine with a quinazoline derivative under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding quinones.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites, thereby affecting cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- 2-{4-[(4-methyl-1H-pyrazol-1-yl)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline
- 2-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline
Uniqueness
The presence of the chloro substituent in 2-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline imparts unique electronic and steric properties, which can influence its reactivity and interaction with biological targets. This makes it distinct from its methyl and bromo analogs, potentially offering different pharmacological profiles and applications.
Properties
IUPAC Name |
2-[4-[(4-chloropyrazol-1-yl)methyl]phenyl]-[1,2,4]triazolo[1,5-c]quinazoline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN6/c20-15-9-22-25(11-15)10-13-5-7-14(8-6-13)18-23-19-16-3-1-2-4-17(16)21-12-26(19)24-18/h1-9,11-12H,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHUFNKXNYJQQMX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC(=NN3C=N2)C4=CC=C(C=C4)CN5C=C(C=N5)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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